molecular formula C13H12ClNO2 B13905550 Ethyl 2-chloro-3-methylquinoline-6-carboxylate

Ethyl 2-chloro-3-methylquinoline-6-carboxylate

Cat. No.: B13905550
M. Wt: 249.69 g/mol
InChI Key: DYOJKKMBUHOIDH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylquinoline-6-carboxylate (CAS 1895445-38-1) is a versatile organic compound with a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . This solid compound features a quinoline core structure that is substituted with a chloro group at the 2-position, a methyl group at the 3-position, and an ethyl carboxylate at the 6-position, as defined by its SMILES notation, O=C(C1=CC=C2N=C(Cl)C(C)=CC2=C1)OCC . This specific arrangement of functional groups makes it a valuable synthetic building block, or scaffold, in medicinal chemistry and drug discovery research. The presence of the reactive chloro group and the ester moiety provides distinct sites for further chemical modification, allowing researchers to synthesize a diverse array of novel derivatives for screening and development. Quinoline derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. As such, this compound is primarily used in the synthesis of more complex molecules for use as reference standards or in biological testing. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 2-chloro-3-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-11-10(7-9)6-8(2)12(14)15-11/h4-7H,3H2,1-2H3

InChI Key

DYOJKKMBUHOIDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Friedländer Synthesis-Based Methods

2.1 Classical Friedländer Condensation

  • The Friedländer synthesis is a well-established method for constructing quinoline derivatives via the condensation of an o-aminoaryl ketone with a carbonyl compound (aldehyde or ketone) under acidic conditions.
  • For the target compound, starting materials typically include 2-chloroaniline derivatives and ethyl 4-chloro-3-oxobutanoate or related ketoesters.
  • Acid catalysts such as sulfuric acid or hydrochloric acid are employed under reflux conditions to facilitate cyclization and ring closure.
  • This method yields the quinoline core with the chlorine at position 2 and the methyl substituent at position 3, with the ester group introduced at position 6 through the ketoester component.

2.2 Modified Friedländer Reaction with Chlorotrimethylsilane

  • A variant involves the use of chlorotrimethylsilane (TMSCl) to mediate the Friedländer condensation.
  • This approach has been reported for synthesizing ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, a closely related intermediate.
  • The reaction proceeds by condensing o-aminoacetophenone with ethyl 4-chloro-3-oxobutanoate, producing the quinoline ester in yields around 76%.
  • Subsequent radical bromination at the 4-methyl position can further functionalize the quinoline ring if needed.

Cyclization Using Magnesium Alkoxide

  • A patented method improves the cyclization step by using magnesium alkoxide as the basic cyclizing agent instead of sodium methoxide.
  • This change reduces side reactions associated with strong alkalinity and increases yield significantly—from approximately 24% in prior art to over 77%—while lowering production costs.
  • The magnesium alkoxide is prepared by reacting elemental magnesium with excess monohydric alcohols such as methanol or ethanol at reflux temperatures.
  • Cyclization is performed in alcohol solvents or mixed solvents containing a high percentage of alcohol, typically at temperatures ranging from 40 °C to the reflux temperature (~125-157 °C).
  • The product isolation involves extraction with dichloromethane and acid wash, followed by drying and concentration to yield the crude quinoline ester.

Microwave and Ultrasound-Assisted Synthesis

  • To enhance reaction efficiency and environmental sustainability, microwave irradiation and ultrasound-assisted methods have been employed in industrial and laboratory settings.
  • These techniques accelerate the Friedländer condensation and related transformations, leading to higher yields and shorter reaction times.
  • Microwave-assisted synthesis also improves selectivity and can be conducted under milder conditions, reducing the need for harsh acids.

Two-Step Synthesis from 2-Aminobenzoic Acids

  • An alternative approach involves converting 2-aminobenzoic acids to isatoic anhydrides using solid triphosgene in tetrahydrofuran (THF).
  • The isatoic anhydrides then react with sodium enolates of ethyl acetoacetate in solvents like N,N-dimethylacetamide under warm conditions to form substituted quinoline carboxylates.
  • This method allows for the construction of various quinoline derivatives, including those with ester groups at position 6, and can be adapted for the target compound.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range Notes
Classical Friedländer Synthesis 2-chloroaniline, ethyl 4-chloro-3-oxobutanoate, acid catalyst (H2SO4/HCl), reflux Well-established, straightforward Moderate to good (~70%) Requires strong acid, longer reaction time
TMSCl-Mediated Friedländer o-aminoacetophenone, ethyl 4-chloro-3-oxobutanoate, chlorotrimethylsilane Improved regioselectivity ~76% Enables further functionalization
Magnesium Alkoxide Cyclization Magnesium alkoxide (from Mg + alcohol), organic solvent, reflux Higher yield, fewer side products Up to 77.2% Cost-effective, scalable
Microwave/Ultrasound-Assisted Same reagents as Friedländer, microwave/ultrasound irradiation Faster reaction, greener process Higher than classical Industrially favorable
Two-Step from 2-Aminobenzoic Acid 2-aminobenzoic acid, triphosgene, sodium enolate of ethyl acetoacetate Flexible, adaptable Variable Useful for diverse quinoline derivatives

Research Findings and Perspectives

  • Recent literature emphasizes the importance of optimizing reaction conditions to balance yield, purity, and environmental impact.
  • The use of magnesium alkoxide represents a significant improvement in cyclization efficiency, minimizing harsh conditions and side reactions.
  • Microwave-assisted methods demonstrate promising scalability for industrial synthesis, aligning with green chemistry principles.
  • The choice of method depends on the availability of starting materials, desired scale, and downstream functionalization needs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Ester Hydrolysis: Formation of 2-chloro-3-methylquinoline-6-carboxylic acid.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-3-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituents (Positions) Key Properties/Activities References
Ethyl 2-chloro-3-methylquinoline-6-carboxylate C₁₃H₁₂ClNO₂ Cl (2), CH₃ (3), COOEt (6) Intermediate for antitumor/antimalarial agents
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline C₁₉H₁₆ClNO₂ Cl (6), COOEt (3), CH₃ (2), Ph (4) Enhanced π-π interactions due to phenyl group
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₈H₁₄ClNO₂ Cl (6), COOMe (3), CH₃ (2), Ph (4) Reduced lipophilicity vs. ethyl ester
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate C₁₃H₁₁BrClNO₃ Br (6), Cl (4), OMe (7), COOEt (3) Higher reactivity due to Br/OMe groups
Ethyl 6-chloroisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ Cl (6), COOEt (3) (isoquinoline core) Altered bioactivity from ring isomerism
Key Observations:

Substituent Position and Electronic Effects: The chlorine at position 2 in the target compound enhances electrophilic substitution reactivity compared to analogues with Cl at positions 4 or 6.

Ester Group Variations :

  • Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces lipophilicity (logP), impacting membrane permeability.
  • Ethyl esters generally offer better metabolic stability than methyl esters due to slower hydrolysis.

Methoxy groups (e.g., at position 7 in ) donate electron density, altering the quinoline ring’s electronic profile and reactivity.

Antimalarial and Antitumor Potential :
  • The target compound’s derivatives exhibit antimalarial activity via inhibition of hemozoin formation in Plasmodium parasites.
  • Analogues with 4-phenyl substituents (e.g., ) show enhanced antitumor activity against breast cancer cell lines (IC₅₀ = 8.2 µM).
Antimicrobial Properties :
  • Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (C₂₈H₂₂Cl₂N₂O₃) demonstrates broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli).

Crystallographic and Stability Data

  • Planarity and Packing: The quinoline core in the target compound deviates <0.03 Å from planarity, enabling tight crystal packing via C–H···O and π-π interactions.
  • Thermal Stability : Methyl esters (e.g., ) exhibit lower melting points (~160°C) compared to ethyl esters (~185°C) due to reduced van der Waals forces.

Biological Activity

Ethyl 2-chloro-3-methylquinoline-6-carboxylate (ECMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ECMQ, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ECMQ is characterized by its quinoline ring system, which is known for its biological significance. The molecular formula for ECMQ is C13H12ClNO2C_{13}H_{12}ClNO_2, and it possesses a carboxylate functional group that enhances its reactivity and interaction with biological targets.

The biological activity of ECMQ is primarily attributed to its ability to interact with various biological macromolecules:

  • DNA Intercalation : ECMQ can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in rapidly dividing cells. This mechanism is similar to other quinoline derivatives that exhibit anticancer properties.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction pathways. This inhibition can lead to the induction of apoptosis in cancer cells .

Biological Activities

ECMQ has been evaluated for several biological activities, including:

  • Antimicrobial Activity : Studies indicate that ECMQ exhibits significant antimicrobial properties against various bacterial strains and fungi. The presence of both the quinoline moiety and the chloro-substituted aromatic ring enhances its effectiveness .
  • Anticancer Potential : Preliminary research suggests that ECMQ may have anticancer properties due to its ability to induce cell death in cancer cell lines through mechanisms involving DNA damage and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that ECMQ showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's structure was linked to its enhanced membrane permeability, facilitating its uptake into bacterial cells.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that ECMQ induced significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that this cytotoxicity was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits topoisomerases

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